N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S2/c24-27(25,21-6-5-19-3-1-2-4-20(19)13-21)22-14-17-7-10-23(11-8-17)15-18-9-12-26-16-18/h5-6,9,12-13,16-17,22H,1-4,7-8,10-11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULKTCQZSKBJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that has attracted attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of several key structural components:
- Piperidine ring : A common motif in many biologically active compounds.
- Thiophen-3-ylmethyl group : This group may influence the compound's interaction with biological targets.
- Tetrahydronaphthalene sulfonamide moiety : Known for its diverse pharmacological properties.
The molecular formula of the compound is with a molecular weight of approximately 344.46 g/mol.
While the specific targets of this compound remain largely undefined, it is hypothesized that the compound may interact with various biochemical pathways similar to other piperidine derivatives.
Potential Mechanisms Include:
- Receptor Modulation : Piperidine derivatives often act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : The sulfonamide group may confer inhibitory activity against certain enzymes involved in inflammatory processes.
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial and fungal pathogens.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
1. Anticancer Activity
Studies suggest that derivatives of piperidine can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance, compounds with similar scaffolds have demonstrated effectiveness against breast cancer and leukemia cell lines.
2. Anti-inflammatory Effects
The sulfonamide group is known for its anti-inflammatory properties. Compounds with this moiety have been shown to reduce inflammatory markers in vitro and in vivo.
3. Antimicrobial Properties
Research indicates that piperidine derivatives can exhibit antimicrobial activity against a range of pathogens including bacteria and fungi. This suggests potential applications in treating infections.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Modifications: Sulfonamide vs. Amide Derivatives
The target compound’s sulfonamide group contrasts with the N-phenyl-N-(piperidin-4-yl)propionamide or acetamide moieties in analogs (e.g., compounds 10–12 , 20–21 ) . Sulfonamides are more polar than carboxamides, which may enhance aqueous solubility but reduce membrane permeability. For example:
- Compound 10 (N-phenyl-N-(piperidin-4-yl)propionamide): ESI MS m/z 393 (MH)+; HRMS matches theoretical 393.2536 .
- Target compound : The sulfonamide group likely increases molecular weight compared to propionamide analogs, though precise data are unavailable.
Substituent Effects on the Tetrahydronaphthalene Ring
The 5-position of the tetrahydronaphthalene ring in the target compound is unsubstituted, whereas analogs feature amino, hydroxyl, or acetamide groups at this position (e.g., 10–12, 20–21) . These substituents modulate hydrophobicity and hydrogen-bonding capacity:
- Hydroxyl-substituted analogs (e.g., 20 ): Synthesized via tetrahydropyran protection/deprotection, with 54% yield and ESI MS m/z 393 (MH)+ .
- Amino-substituted analogs (e.g., 10): Higher metabolic stability due to reduced oxidative susceptibility compared to hydroxyl groups .
Piperidine Substitutions: Thiophen-3-ylmethyl vs. Aromatic Groups
The thiophen-3-ylmethyl group on the piperidine ring differentiates the target compound from phenyl-, naphthyl-, or halogen-substituted analogs (e.g., 17 , 34 , fentanyl derivatives) . Thiophene’s electron-rich sulfur atom may alter π-π stacking interactions and metabolic pathways compared to phenyl groups. For example:
- Compound 17 (naphthalene-substituted): ES + MS m/z 381.2; HPLC retention time 1.07 min .
- Fentanyl analogs (): Piperidine substitutions with fluorophenyl groups exhibit high μ-opioid receptor affinity, suggesting the target’s thiophene group may confer distinct receptor selectivity .
Pharmacological and Metabolic Considerations
While pharmacological data for the target compound are absent, insights can be extrapolated:
- Metabolic stability : Amide-based analogs (e.g., 10–12 ) show moderate-to-high stability in human liver microsomes, whereas sulfonamides may undergo slower oxidative metabolism due to reduced CYP450 susceptibility .
- Receptor interactions : The thiophene moiety’s electronic profile could mimic phenyl groups in opioid receptor binding but with altered steric effects, as seen in fentanyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
